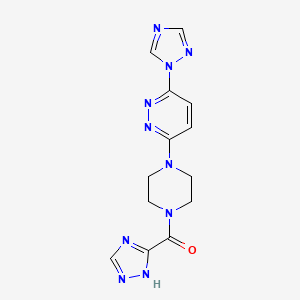

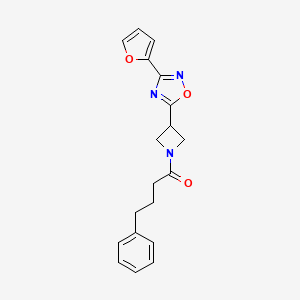

![molecular formula C24H19N3O B2466896 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-09-0](/img/structure/B2466896.png)

1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as MPMQ, is a chemical compound of interest in scientific research. It belongs to the class of pyrazoloquinolines and has been studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Supramolecular Aggregation

Research by Portilla et al. (2005) investigated the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, including compounds structurally similar to 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. Their study highlights how different substitutions influence molecular linkage, leading to varied structural frameworks through hydrogen bonding patterns (J. Portilla, J. Quiroga, J. Cobo, J. N. Low, & C. Glidewell, 2005).

Microwave-Assisted Synthesis

Mogilaiah et al. (2003) described the microwave-assisted synthesis of pyrazolo[3,4-b]quinolines containing a 1,8-naphthyridine moiety, a process that significantly enhances reaction rates and yields. This work underscores the utility of microwave irradiation in the efficient synthesis of complex heterocyclic compounds (K. Mogilaiah, G. Sudhakar, & N. Reddy, 2003).

Antibacterial Activity

Lapa et al. (2013) found that derivatives of 3-amino-1H-pyrazolo[3,4-b]quinolines, through regioselective acylation, demonstrated significant in vitro inhibitory activity on bacterial serine/threonine protein kinases. This study suggests potential applications of these compounds in addressing bacterial resistance to antibiotics (G. Lapa, O. B. Bekker, E. Mirchink, V. Danilenko, & M. Preobrazhenskaya, 2013).

Synthesis of Quinoline Alkaloids

Sekar and Prasad (1998) explored the synthesis of pyrano[2,3-b]quinolines, including derivatives similar to the compound of interest. Their work contributes to the broader understanding of synthetic pathways for quinoline alkaloids, potentially offering insights into the development of new pharmaceuticals (M. Sekar & K. Prasad, 1998).

Environmental Friendly Synthesis

Rajesh et al. (2011) developed an L-proline-catalysed "on water" protocol for synthesizing heterocyclic ortho-quinones, demonstrating an environmentally friendly approach to chemical synthesis. This method emphasizes sustainability and efficiency in producing complex molecules (S. Rajesh, B. D. Bala, S. Perumal, & J. Menéndez, 2011).

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O/c1-16-7-9-17(10-8-16)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)18-11-13-19(28-2)14-12-18/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUPKNKHWJZQKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2466821.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2466823.png)

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2466824.png)

![3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2466826.png)

![(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2466831.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2466836.png)